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Compound of Interest

Compound Name: (Bromomethyl)germane

Cat. No.: B15476922

Disclaimer: The following document is a theoretical guide based on analogous compounds and
established synthetic methodologies. As of the latest literature review, "
(Bromomethyl)germane" (GeHsCH:zBr) is not a well-characterized compound, and no CAS
number has been assigned. The information provided herein is intended as a starting point for
research and should be used with a clear understanding of its predictive nature.

This technical guide provides a comprehensive overview of the predicted identifiers, properties,
and a hypothetical synthetic protocol for (Bromomethyl)germane. It is intended for an
audience of researchers, scientists, and professionals in the field of drug development and
organometallic chemistry.

Identifiers and Nomenclature

Due to the lack of experimental data for (Bromomethyl)germane, this section provides its
predicted identifiers. For comparative purposes, the known identifiers for the related
compound, Bromotrimethylgermane, are also presented.
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. (Bromomethyl)germane Bromotrimethylgermane
Identifier Type .
(Predicted) (Reference)
IUPAC Name (Bromomethyl)germane Bromo(trimethyl)germane[1]
Molecular Formula CHsBrGe CsHoBrGe[1]
SMILES C(Br)[GeH3] C--INVALID-LINK--(C)Br[1]
inChi INChl=1S/CH5BrGe/c2-1- INChl=1S/C3H9BrGe/c1-
n
3/h1H2,3H3 5(2,3)4/h1-3H3[1]
CAS Number Not Assigned 1066-37-1[1]

Predicted Physicochemical and Spectroscopic
Properties

The following table summarizes the predicted properties of (Bromomethyl)germane. These
are estimations based on the known properties of analogous germane and brominated
compounds.
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Property Predicted Value | Characteristics
Molecular Weight 173.56 g/mol

Likely a colorless liquid or gas at room
Appearance

temperature.

Predicted to be higher than germane (-88 °C)[2]
Boiling Point [3] but lower than bromotrimethylgermane (114

°C).

N Expected to be sensitive to air, moisture, and

Stability ]

light. May be thermally unstable.

- -CHz-Br: Predicted chemical shift around 2.5-

3.5 ppm (singlet).- -GeHs: Predicted chemical
'H NMR > PP (singlet) . .

shift around 3.0-4.0 ppm (singlet), potentially

showing coupling to Germanium isotopes.

- -CHz-Br: Predicted chemical shift around 10-20
B3C NMR

ppm.

Mass Spectrometry

A characteristic isotopic pattern for Bromine
(7°Br and 81Br in ~1:1 ratio) and Germanium
(’°Ge, 2Ge, 73Ge, 7*Ge, 7°Ge) would be

expected.

Infrared (IR) Spectroscopy

- Ge-H stretch: Expected around 2100 cm~1.- C-
H stretch: Expected around 2900-3000 cm~1.-

C-Br stretch: Expected in the fingerprint region.

Hypothetical Synthesis Protocol

The most plausible synthetic route to (Bromomethyl)germane is the reaction of a germanium

halide with diazomethane. This method has been successfully employed for the synthesis of

chloromethyl derivatives of germanium. The following is a hypothetical experimental protocol

adapted from established procedures for analogous reactions.

Reaction Scheme: GeHsBr + CH2N2 —» GeHsCH2Br + N2
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WARNING: Diazomethane is highly toxic, carcinogenic, and potentially explosive. This
synthesis should only be performed by experienced chemists in a well-ventilated fume hood
with appropriate safety precautions, including the use of non-ground glass joints and a blast
shield.

Materials:

o Bromogermane (GeHsBr)

o Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)

e Potassium hydroxide (KOH)

o Diethyl ether (anhydrous)

e Dry ice/acetone bath

Procedure:

o Preparation of Diazomethane Solution: An ethereal solution of diazomethane is first prepared
by the base-catalyzed decomposition of Diazald®. A standard procedure for this can be
found in Organic Syntheses. The generated diazomethane solution should be kept cold (0
°C) and used immediately.

o Reaction Setup: A flame-dried, three-necked flask equipped with a dropping funnel, a low-
temperature thermometer, and a nitrogen inlet is charged with a solution of bromogermane in
anhydrous diethyl ether. The flask is cooled to -78 °C using a dry ice/acetone bath.

o Reaction: The cold ethereal solution of diazomethane is added dropwise to the
bromogermane solution with gentle stirring. The reaction progress should be monitored by
the evolution of nitrogen gas. The rate of addition should be controlled to maintain the
reaction temperature below -70 °C.

o Work-up: Once the addition is complete, the reaction mixture is allowed to slowly warm to
room temperature. Any excess diazomethane should be quenched by the careful addition of
a weak acid (e.g., acetic acid) until the yellow color of diazomethane disappears. The
resulting mixture is then washed with water and dried over anhydrous magnesium sulfate.
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 Purification: The product, (Bromomethyl)germane, would likely be purified by fractional
distillation under reduced pressure.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed logical workflow for the synthesis of
(Bromomethyl)germane.

(Bromomethyl)germane

Click to download full resolution via product page

Caption: Proposed synthetic workflow for (Bromomethyl)germane.

Applications in Drug Development and Research

While (Bromomethyl)germane itself is not a known therapeutic agent, the introduction of
organogermanium moieties into bioactive molecules is an area of interest in medicinal
chemistry. Germanium-containing compounds have been investigated for their potential as
anticancer, antiviral, and immunomodulatory agents. The trifluoromethyl group, a bioisostere for
other functionalities, is known to enhance properties like metabolic stability and membrane
permeability in drug candidates[4]. Similarly, the incorporation of a bromomethylgermane group
could be explored to modulate the physicochemical and pharmacokinetic properties of drug
leads.

The reactivity of the C-Br bond in (Bromomethyl)germane would also make it a potentially
useful building block in organic synthesis, allowing for the introduction of the germylmethyl
group (-CH2GeHs) onto various molecular scaffolds.
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Conclusion

(Bromomethyl)germane represents an unexplored area of organogermanium chemistry. This
technical guide provides a theoretical framework for its identification, properties, and synthesis,
based on the known chemistry of related compounds. It is hoped that this document will serve
as a valuable resource for researchers interested in exploring the synthesis and potential
applications of this novel compound. All experimental work should be approached with caution,
particularly concerning the handling of diazomethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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